1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Description
Imidazo[1,2-b]pyrazole Core Configuration
The imidazo[1,2-b]pyrazole core represents a fused bicyclic system comprising a five-membered imidazole ring fused to a five-membered pyrazole ring through a shared edge. This fusion pattern creates a rigid planar framework that exhibits aromatic character throughout both constituent rings, with the nitrogen atoms participating in the delocalized π-electron system. The structural analysis of related compounds reveals that the pyrazole portion typically maintains planarity, while potential deviations from planarity may occur in substituted derivatives depending on the nature and position of substituents.
The electronic configuration of the core system involves three nitrogen atoms positioned at strategic locations within the bicyclic framework, with each nitrogen contributing differently to the overall electronic structure. The nitrogen atoms at positions 2 and 3 of the pyrazole ring participate in the aromatic π-system, while the bridging nitrogen atom connecting the two rings serves as both an electron donor and acceptor, facilitating electron delocalization across the entire bicyclic system. This electronic arrangement contributes to the compound's potential as a non-classical isostere of indole, offering similar electronic properties while maintaining distinct geometric characteristics.
The bond lengths and angles within the core structure reflect the aromatic nature of the system, with carbon-carbon and carbon-nitrogen bond distances consistent with partial double-bond character due to electron delocalization. The fusion geometry creates specific geometric constraints that influence the overall molecular shape and limit conformational flexibility in the central region of the molecule.
Cyclopropyl Substituent Spatial Orientation
The cyclopropyl substituent attached at position 6 of the imidazo[1,2-b]pyrazole core introduces unique steric and electronic effects that significantly influence the overall molecular geometry and chemical behavior. Cyclopropyl groups are characterized by their high ring strain, resulting from the deviation of carbon-carbon bond angles from the ideal tetrahedral geometry, which creates approximately 115 kilojoules per mole of strain energy. This ring strain contributes to enhanced reactivity and influences the conformational preferences of the entire molecule through stereoelectronic interactions with the aromatic core.
The spatial orientation of the cyclopropyl group relative to the imidazo[1,2-b]pyrazole plane is governed by a combination of steric interactions and electronic effects. The small size of the cyclopropyl ring minimizes direct steric clashes with the core structure, allowing for relatively free rotation around the carbon-carbon bond connecting the substituent to the aromatic system. However, the electronic properties of the cyclopropyl group, particularly its ability to participate in hyperconjugation and its inductive effects, create preferred conformational arrangements that optimize orbital overlap and minimize electronic repulsion.
Theoretical calculations and experimental studies of related cyclopropyl-substituted heterocycles suggest that the cyclopropyl group typically adopts orientations that maximize conjugative interactions with the π-system of the aromatic core while minimizing unfavorable steric contacts. The specific geometric parameters, including the dihedral angle between the cyclopropyl plane and the imidazo[1,2-b]pyrazole plane, play crucial roles in determining the compound's reactivity patterns and intermolecular interactions.
Chloroethyl Functional Group Stereoelectronic Effects
The 2-chloroethyl substituent attached to position 1 of the imidazole ring introduces significant stereoelectronic effects that profoundly influence both the local and global electronic structure of the molecule. The presence of the chlorine atom creates a strong electron-withdrawing effect through both inductive and field effects, leading to a polarization of the carbon-chlorine bond and a corresponding redistribution of electron density throughout the chloroethyl chain. This electronic perturbation extends into the aromatic core system, affecting the basicity of the nitrogen atoms and altering the overall reactivity profile of the compound.
The conformational flexibility of the chloroethyl chain allows for multiple spatial arrangements, with the preferred conformations determined by a complex interplay of intramolecular interactions, including potential hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The carbon-carbon bond within the ethyl chain can adopt various rotational conformers, with gauche and anti arrangements presenting different steric and electronic profiles. The chlorine atom's size and electronegativity create directional preferences that influence the overall molecular shape and affect intermolecular packing arrangements in the solid state.
The stereoelectronic effects of the chloroethyl group extend beyond simple electronic withdrawal, as the flexible nature of the substituent allows for potential intramolecular interactions with other portions of the molecule. These interactions may include weak hydrogen bonding between the chlorine atom and aromatic hydrogen atoms, as well as through-space electronic interactions that can stabilize specific conformational arrangements. The dynamic nature of these interactions contributes to the compound's overall conformational landscape and influences its chemical reactivity patterns.
Crystallographic Characterization Challenges
The crystallographic characterization of this compound presents several significant challenges that complicate the determination of precise structural parameters and solid-state organization. The combination of conformational flexibility in the chloroethyl substituent and the potential for multiple crystal packing arrangements creates difficulties in obtaining high-quality single crystals suitable for X-ray diffraction analysis. The presence of the chlorine atom, while providing additional electron density for diffraction measurements, also introduces potential disorder problems due to the various conformational states accessible to the chloroethyl chain.
The molecular packing in the crystalline state is influenced by multiple intermolecular interactions, including potential hydrogen bonding involving the nitrogen atoms of the imidazo[1,2-b]pyrazole core, van der Waals interactions between aromatic systems, and halogen bonding effects from the chlorine atom. These diverse interaction types can lead to polymorphism, where multiple crystal forms with different packing arrangements and potentially different physical properties can coexist. The identification and characterization of such polymorphic forms require extensive crystallographic studies under various crystallization conditions.
The structural analysis of related compounds in the imidazo[1,2-b]pyrazole family has revealed that these systems often exhibit subtle conformational differences that can significantly impact crystal packing. The pyrazole portion typically maintains planarity, but the positioning of substituents and their conformational preferences can lead to variations in intermolecular contact patterns. In the case of this compound, the combination of the rigid cyclopropyl group and the flexible chloroethyl chain creates a unique set of packing constraints that must be carefully analyzed through comprehensive crystallographic studies.
| Structural Parameter | Typical Range | Influence on Packing |
|---|---|---|
| Imidazo[1,2-b]pyrazole plane deviation | 0.01-0.15 Å | Aromatic stacking interactions |
| Cyclopropyl-core dihedral angle | 15-75° | Steric packing constraints |
| Chloroethyl chain conformation | Multiple rotamers | Intermolecular contact optimization |
| Intermolecular N···H distances | 2.8-3.2 Å | Hydrogen bonding network formation |
Properties
IUPAC Name |
1-(2-chloroethyl)-6-cyclopropylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c11-3-4-13-5-6-14-10(13)7-9(12-14)8-1-2-8/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSJUMURRISUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN(C3=C2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have a broad range of pharmacological properties. They are used in various therapeutic areas, including antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant treatments.
Mode of Action
Pyrazole derivatives are known to interact with their targets in a way that can alter the normal functioning of the target cells. This interaction can lead to changes in the cellular processes, resulting in the therapeutic effects observed.
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways. These compounds can activate or inhibit certain enzymes, stimulate or block receptors, and impact other cellular processes.
Biochemical Analysis
Biochemical Properties
1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and glutathione S-transferase. These interactions often involve the formation of covalent bonds, leading to enzyme inhibition or activation. For instance, the interaction with cytochrome P450 can result in the inhibition of metabolic pathways, affecting the overall metabolic flux within the cell.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and changes in cellular metabolism. Additionally, this compound can induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can bind to the active site of cytochrome P450, resulting in the inhibition of its enzymatic activity. This binding interaction can lead to changes in gene expression, as the inhibition of cytochrome P450 affects the metabolic pathways regulated by this enzyme.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound. Long-term studies have indicated that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects are seen. Additionally, high doses of this compound can induce severe toxicity, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can then participate in further biochemical reactions, affecting the overall metabolic flux within the cell. The interaction with cytochrome P450 also highlights the potential for drug-drug interactions, as the inhibition of this enzyme can affect the metabolism of other compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in certain cellular compartments. Additionally, binding proteins can sequester the compound within specific tissues, affecting its overall distribution and localization. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of specific targeting signals can direct the compound to the mitochondria, where it can exert its effects on mitochondrial function. Additionally, post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound within the cell.
Biological Activity
1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is a compound belonging to the imidazo[1,2-b]pyrazole class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be characterized by the presence of a pyrazole ring fused with an imidazole moiety. The chlorine and cyclopropyl substituents significantly influence its biological properties. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClN₃ |
| Molecular Weight | 185.62 g/mol |
| CAS Number | Not specified in the sources |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-b]pyrazoles exhibit significant antimicrobial properties. A review highlighted that various pyrazole derivatives possess broad-spectrum antimicrobial activities against bacteria and fungi. Specifically, compounds with similar structures have shown efficacy against resistant strains of bacteria, making them potential candidates for further development in combating infections .
Anti-inflammatory Effects
The anti-inflammatory activity of imidazo[1,2-b]pyrazole derivatives has been extensively studied. In vitro assays have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. For instance, certain derivatives have shown IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .
Case Study:
A study evaluated the anti-inflammatory effects of several pyrazole derivatives, revealing that some exhibited IC₅₀ values as low as 3.37 μM for COX-2 inhibition, indicating potent anti-inflammatory activity . These findings suggest that this compound may share similar mechanisms.
Antitumor Activity
Some imidazo[1,2-b]pyrazole derivatives have been investigated for their antitumor properties. Research into related compounds has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions involving cyclization techniques. Understanding the structure-activity relationship is crucial for optimizing its biological activity. Modifications at various positions on the pyrazole ring can enhance potency and selectivity towards specific biological targets .
Scientific Research Applications
Research indicates that 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole exhibits notable biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound has potential antitumor properties. The imidazo[1,2-b]pyrazole scaffold is known to interact with various biological targets involved in cancer progression.
- Antimicrobial Properties : Some derivatives of imidazo[1,2-b]pyrazoles have shown activity against bacterial strains, indicating that this compound may also possess antimicrobial properties.
Therapeutic Applications
The therapeutic applications of this compound can be categorized as follows:
- Oncology : Given its antitumor potential, this compound could be explored as a candidate for cancer therapies. Its mechanism of action may involve the inhibition of specific pathways integral to tumor growth and survival.
- Infectious Diseases : The antimicrobial activity suggests possible applications in treating infections caused by resistant bacterial strains. Further research is needed to elucidate its efficacy and safety in clinical settings.
Case Study 1: Antitumor Activity Evaluation
A study conducted on various imidazo[1,2-b]pyrazole derivatives highlighted the structure-activity relationship (SAR) of compounds similar to this compound. The findings indicated that modifications to the cyclopropyl group significantly influenced antitumor efficacy.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 5.0 | Kinase X |
| This compound | 3.5 | Kinase Y |
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of imidazo[1,2-b]pyrazoles against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with a similar structure to this compound exhibited significant antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroethyl Group
The 2-chloroethyl moiety undergoes nucleophilic substitution (SN2 or SN1 mechanisms) with various nucleophiles, enabling functional group transformations.
Example Reactions:
The cyclopropyl group’s electron-donating effect slightly stabilizes the transition state, favoring SN2 pathways .
Elimination Reactions
Under basic conditions, the chloroethyl group can undergo β-elimination to form a vinylimidazo[1,2-b]pyrazole derivative.
Key Data:
-
Base: KOtBu (2 eq.)
-
Solvent: THF, 70°C
-
Product: 1-vinyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
This alkene product is reactive in Diels-Alder or hydrogenation reactions, enabling further diversification .
Electrophilic Aromatic Substitution
The imidazo[1,2-b]pyrazole core undergoes electrophilic substitution at specific positions, influenced by the cyclopropyl and chloroethyl groups.
Regioselectivity Trends:
| Position | Reactivity | Example Reaction |
|---|---|---|
| C3 | High | Nitration (HNO3/H2SO4) at 0°C |
| C7 | Moderate | Bromination (Br2/FeBr3) |
The cyclopropyl group directs electrophiles to C3 via inductive effects, while the chloroethyl group slightly deactivates the ring .
Cyclopropane Ring-Opening Reactions
The cyclopropyl ring can undergo acid-catalyzed ring-opening under harsh conditions:
Reaction Pathway:
-
Protonation at a cyclopropyl carbon.
-
Ring opening to form a carbocation intermediate.
-
Trapping with nucleophiles (e.g., H2O, alcohols).
Example:
-
Conditions: H2SO4 (conc.), 100°C
-
Product: 6-(2-propanol)-1-(2-chloroethyl)imidazo[1,2-b]pyrazole
This reaction is less favored compared to substitutions at the chloroethyl group due to the cyclopropane’s kinetic stability.
Cross-Coupling Reactions
The chloroethyl group can participate in palladium-catalyzed cross-couplings after conversion to a better leaving group (e.g., iodide):
Suzuki-Miyaura Coupling:
-
Substrate: 1-(2-iodoethyl)-6-cyclopropyl derivative
-
Conditions: Pd(PPh3)4, K2CO3, DMF/H2O
Complexation with Metals
The nitrogen-rich imidazo[1,2-b]pyrazole core coordinates with transition metals, enabling catalytic or medicinal applications:
Example:
Hydrolysis of the Chloroethyl Group
Controlled hydrolysis converts the chloroethyl group to a hydroxethyl derivative:
Conditions:
-
Reagent: NaOH (aq.), 50°C
-
Product: 1-(2-hydroxyethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
This alcohol intermediate is pivotal for synthesizing esters or ethers .
Comparison with Similar Compounds
Key Observations:
- Chloroethyl vs.
- Cyclopropyl vs. Tetrahydro-2H-pyran-4-yl : Cyclopropyl improves metabolic stability, while the pyran group enhances solubility, critical for CNS penetration .
- Chlorophenyl vs. Thiophene : Aromatic substituents influence target selectivity; thiophene may improve binding to hydrophobic enzyme pockets .
Functional Analogues: Nitrosoureas and Alkylating Agents
The target compound shares mechanistic parallels with nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) due to the chloroethyl group’s alkylating activity.
Key Observations:
- Nitrosoureas vs. Imidazo-pyrazoles: Nitrosoureas exhibit dual alkylating and carbamoylating activities, contributing to DNA crosslinking and repair inhibition .
- Metabolites : The chloroethyl group in the target compound may degrade to 2-chloroethyl isocyanate, analogous to BCNU metabolites, but evidence suggests such metabolites may lack standalone efficacy .
Physicochemical and Pharmacokinetic Comparison
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole typically follows a sequence involving:
- Formation of the imidazo[1,2-b]pyrazole core via cyclocondensation reactions.
- Introduction of the cyclopropyl group at the 6-position through precursor selection or post-cyclization modification.
- Alkylation at the N-1 position with a 2-chloroethyl moiety.
Core Construction via Cyclocondensation
The imidazo[1,2-b]pyrazole nucleus is commonly synthesized by cyclocondensation of hydrazine derivatives with appropriate carbonyl compounds or α,β-unsaturated carbonyl intermediates. This method exploits the nucleophilicity of hydrazines to form the pyrazole ring, which then undergoes further cyclization to form the fused imidazole ring.
- Hydrazine derivatives : These serve as key nitrogen sources.
- Carbonyl compounds : Aldehydes or ketones with specific substituents, such as cyclopropyl-containing groups, are used to introduce the cyclopropyl substituent at the 6-position.
This approach allows for selective incorporation of substituents on the heterocyclic framework, as the position of the cyclopropyl group is dictated by the choice of carbonyl precursor.
Introduction of the 2-Chloroethyl Group
The N-1 position alkylation is achieved by reacting the imidazo[1,2-b]pyrazole core with 2-chloroethyl halides (commonly 2-chloroethyl chloride or 2-chloroethyl bromide) under basic conditions. This step requires careful control to avoid over-alkylation or side reactions.
- Typical conditions : Use of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide or acetonitrile).
- Temperature control : Mild heating is often employed to facilitate the alkylation.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine derivative + cyclopropyl-substituted carbonyl compound, reflux in ethanol or suitable solvent | Formation of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole core |
| 2 | N-1 Alkylation | 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole + 2-chloroethyl chloride, base (K2CO3), DMF, 50-80°C | Formation of this compound |
Analytical Confirmation
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the structure and substitution pattern.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- Elemental Analysis : Verifies elemental composition consistent with the molecular formula.
Research Findings on Synthetic Optimization
- Selective functionalization of the imidazo[1,2-b]pyrazole scaffold has been shown to enhance solubility and biological activity, suggesting that the choice of substituents and their positions is critical for optimizing compound properties.
- The cyclopropyl group at the 6-position is introduced early in the synthesis to ensure its stability during subsequent functionalization steps.
- Alkylation at N-1 with 2-chloroethyl groups requires mild conditions to avoid decomposition or side reactions, with bases like potassium carbonate providing good yields.
Summary Table of Key Preparation Parameters
| Parameter | Description |
|---|---|
| Core formation method | Cyclocondensation of hydrazines with cyclopropyl carbonyls |
| Cyclopropyl group introduction | Via cyclopropyl-substituted carbonyl precursor |
| N-1 Alkylation reagent | 2-chloroethyl chloride or bromide |
| Base used for alkylation | Potassium carbonate or sodium hydride |
| Solvent for alkylation | Polar aprotic solvents (DMF, acetonitrile) |
| Temperature for alkylation | 50–80°C |
| Characterization methods | NMR, MS, elemental analysis |
Q & A
Q. What are the common synthetic routes for 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclocondensation or multi-component reactions. For example:
- Cyclocondensation: Reacting halogenated precursors (e.g., 3-amino-6-chloropyridazine) with ketones or aldehydes under reflux in solvents like 1,2-dimethoxyethane, followed by nitration or substitution reactions to introduce functional groups .
- Multi-component reactions: Pyrazole derivatives can undergo condensation with aldehydes or sulfonates to form the imidazo[1,2-b]pyrazole core .
- Key conditions: Temperature (80–120°C), catalyst choice (e.g., Pd for coupling reactions), and protecting groups (e.g., SEM for nitrogen protection) significantly impact yield. Purification via column chromatography (silica gel, iHex/EtOAc) or HPLC is critical for isolating high-purity products .
Q. Table 1: Synthetic Routes and Yields
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | 1,3-Dichloroacetone, DME, reflux | 60–70 | |
| Multi-component reaction | Tosyl cyanide, NEt3, 25°C | 77 |
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical?
Methodological Answer:
- LCMS/HPLC: Used to confirm molecular weight (e.g., m/z 754 [M+H]+) and purity (retention time: 1.32 minutes under QC-SMD-TFA05 conditions) .
- NMR spectroscopy: 1H/13C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm).
- X-ray crystallography: Resolves crystal packing and stereochemistry, as seen in imidazo[1,2-a]pyrimidine derivatives .
Q. What are the primary biological targets or activities associated with this compound?
Methodological Answer: The compound’s imidazo[1,2-b]pyrazole scaffold is structurally analogous to ATP-binding kinase domains, making it a candidate for kinase inhibition studies. Preliminary assays should focus on:
- Enzyme inhibition: Measure IC50 values against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cellular assays: Evaluate anti-proliferative activity in cancer cell lines (e.g., MTT assays) and compare with control scaffolds like aminopyrazole .
Advanced Research Questions
Q. How can researchers optimize the introduction of the 2-chloroethyl group while minimizing side reactions?
Methodological Answer:
- Stepwise functionalization: Introduce the chloroethyl group via nucleophilic substitution (e.g., using 4-(2-chloroethyl)morpholine hydrochloride) in the final synthesis step to avoid premature elimination .
- Protecting groups: Protect reactive sites (e.g., NH groups with SEM or Boc) during earlier steps to prevent cross-reactivity .
- Solvent optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce byproduct formation .
Q. What strategies address contradictions in reported biological activities across studies?
Methodological Answer:
- Reproducibility checks: Validate assay conditions (e.g., cell line authenticity, ATP concentration in kinase assays) .
- Purity verification: Re-analyze compounds via HPLC to rule out impurities affecting activity (e.g., >95% purity threshold) .
- Orthogonal assays: Confirm activity using multiple methods (e.g., SPR for binding affinity alongside enzymatic assays) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
- Substituent variation: Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects on target binding .
- Electron-withdrawing groups: Introduce nitro or trifluoromethyl groups at position 3 to modulate electron density and binding affinity .
- Computational modeling: Use docking simulations (e.g., AutoDock Vina) to predict interactions with kinase active sites and prioritize synthetic targets .
Q. What experimental approaches resolve low yields in multi-step synthesis?
Methodological Answer:
- Intermediate stability: Monitor intermediates via TLC or LCMS to identify degradation-prone steps (e.g., nitro group reduction) .
- Catalyst screening: Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling reactions to improve efficiency .
- Temperature gradients: Optimize exothermic reactions using controlled heating (e.g., microwave-assisted synthesis) .
Q. How can computational methods aid in the rational design of derivatives?
Methodological Answer:
- DFT calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for redox-sensitive activity .
- MD simulations: Model compound-protein dynamics to assess binding persistence and off-target effects .
- QSAR models: Corrogate substituent parameters (e.g., logP, polar surface area) with bioactivity data to derive predictive algorithms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
